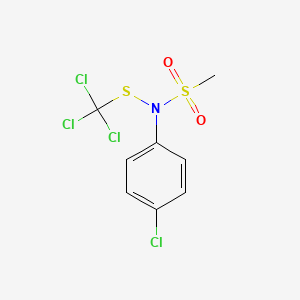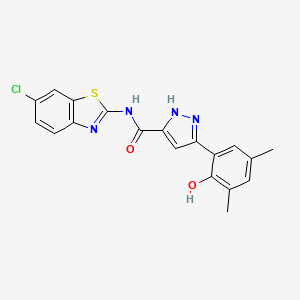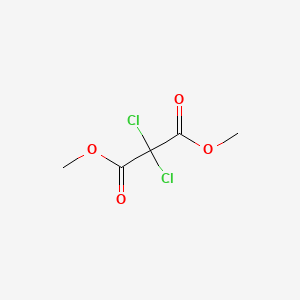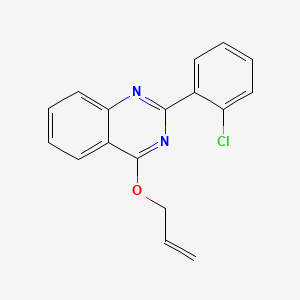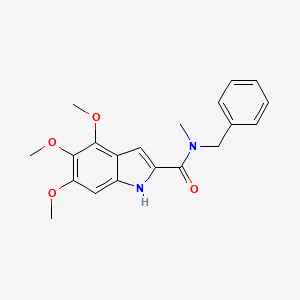![molecular formula C6H11ClO2S B14157205 Ethyl [(2-chloroethyl)sulfanyl]acetate CAS No. 4332-56-3](/img/structure/B14157205.png)
Ethyl [(2-chloroethyl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2-chloroethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H11ClO2S. This compound is characterized by the presence of a chloroethyl group and a sulfanyl group attached to an acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl [(2-chloroethyl)sulfanyl]acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-chloroethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl [(2-ethyl)sulfanyl]acetate.
Substitution: Various substituted ethyl sulfanyl acetates.
Scientific Research Applications
Ethyl [(2-chloroethyl)sulfanyl]acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic agents may utilize this compound as a building block.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl [(2-chloroethyl)sulfanyl]acetate involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(2-bromoethyl)sulfanyl]acetate
- Ethyl [(2-iodoethyl)sulfanyl]acetate
- Ethyl [(2-methylethyl)sulfanyl]acetate
Uniqueness
Ethyl [(2-chloroethyl)sulfanyl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo and iodo analogs, the chloro compound is less reactive but more stable, making it suitable for certain applications where controlled reactivity is desired.
Properties
CAS No. |
4332-56-3 |
|---|---|
Molecular Formula |
C6H11ClO2S |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C6H11ClO2S/c1-2-9-6(8)5-10-4-3-7/h2-5H2,1H3 |
InChI Key |
BVJWZFFOCWNENA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


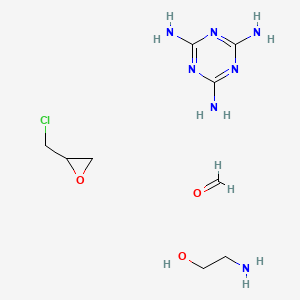
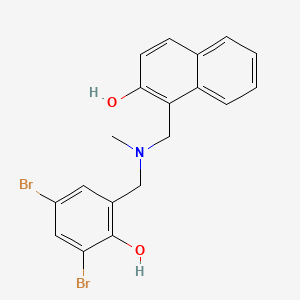
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
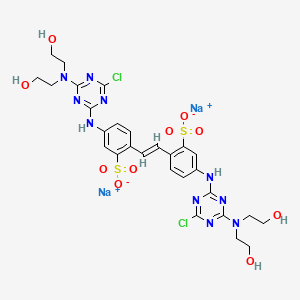
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
